molecular formula C5H7NO5 B15252505 4-Oxo-L-glutamic acid CAS No. 28283-33-2

4-Oxo-L-glutamic acid

Cat. No.: B15252505
CAS No.: 28283-33-2
M. Wt: 161.11 g/mol
InChI Key: NXTHZBADARDKFK-REOHCLBHSA-N
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Description

4-Oxo-L-glutamic acid is a derivative of the amino acid glutamic acid It is characterized by the presence of a keto group (C=O) at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-L-glutamic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions. For instance, L-glutamic acid can be oxidized using hydrogen peroxide in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts and enzymatic processes. These methods are preferred due to their efficiency and selectivity. For example, the enzyme L-glutamate oxidase can catalyze the conversion of L-glutamic acid to this compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other derivatives.

    Reduction: It can be reduced to form L-glutamic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: L-glutamic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-L-glutamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Oxo-L-glutamic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modification, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

28283-33-2

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

(2S)-2-amino-4-oxopentanedioic acid

InChI

InChI=1S/C5H7NO5/c6-2(4(8)9)1-3(7)5(10)11/h2H,1,6H2,(H,8,9)(H,10,11)/t2-/m0/s1

InChI Key

NXTHZBADARDKFK-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)C(=O)O

Origin of Product

United States

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